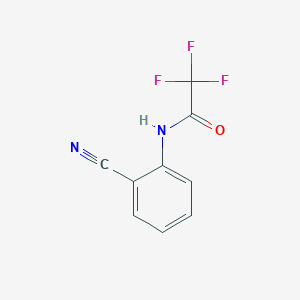![molecular formula C24H23N5O3 B1638896 L-Alanine, 3-(ethylphenylaMino)-N-[[2-(4-pyridinyl)-1H-benziMidazol-6-yl]carbonyl]-](/img/structure/B1638896.png)
L-Alanine, 3-(ethylphenylaMino)-N-[[2-(4-pyridinyl)-1H-benziMidazol-6-yl]carbonyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Alanine, 3-(ethylphenylaMino)-N-[[2-(4-pyridinyl)-1H-benziMidazol-6-yl]carbonyl]- is a complex organic compound that combines the structural elements of L-alanine, ethylphenylamine, pyridine, and benzimidazole
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine, 3-(ethylphenylaMino)-N-[[2-(4-pyridinyl)-1H-benziMidazol-6-yl]carbonyl]- typically involves multi-step organic reactionsThe final steps involve the coupling of the ethylphenylamine and L-alanine moieties under controlled conditions, often using catalysts and specific reagents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications .
化学反应分析
Types of Reactions
L-Alanine, 3-(ethylphenylaMino)-N-[[2-(4-pyridinyl)-1H-benziMidazol-6-yl]carbonyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially enhancing the compound’s reactivity.
Reduction: This reaction can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: This reaction allows for the replacement of certain groups within the molecule, enabling the synthesis of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of functionalized compounds .
科学研究应用
L-Alanine, 3-(ethylphenylaMino)-N-[[2-(4-pyridinyl)-1H-benziMidazol-6-yl]carbonyl]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Industry: It can be used in the development of advanced materials with unique properties.
作用机制
The mechanism of action of L-Alanine, 3-(ethylphenylaMino)-N-[[2-(4-pyridinyl)-1H-benziMidazol-6-yl]carbonyl]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making it a valuable tool for studying and manipulating biological systems .
相似化合物的比较
Similar Compounds
L-Alanine,3-[[2-(4-pyridinyl)ethyl]sulfinyl]-: This compound shares the L-alanine and pyridinyl groups but differs in the presence of a sulfinyl group instead of the benzimidazole core.
Imidazo[1,2-a]pyridines: These compounds have a similar heterocyclic structure and are used in various organic synthesis and pharmaceutical applications.
Uniqueness
L-Alanine, 3-(ethylphenylaMino)-N-[[2-(4-pyridinyl)-1H-benziMidazol-6-yl]carbonyl]- is unique due to its combination of structural elements, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .
属性
分子式 |
C24H23N5O3 |
|---|---|
分子量 |
429.5 g/mol |
IUPAC 名称 |
(2S)-3-(N-ethylanilino)-2-[(2-pyridin-4-yl-3H-benzimidazole-5-carbonyl)amino]propanoic acid |
InChI |
InChI=1S/C24H23N5O3/c1-2-29(18-6-4-3-5-7-18)15-21(24(31)32)28-23(30)17-8-9-19-20(14-17)27-22(26-19)16-10-12-25-13-11-16/h3-14,21H,2,15H2,1H3,(H,26,27)(H,28,30)(H,31,32)/t21-/m0/s1 |
InChI 键 |
LVWRHOMYGXCWHT-NRFANRHFSA-N |
SMILES |
CCN(CC(C(=O)O)NC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=NC=C3)C4=CC=CC=C4 |
手性 SMILES |
CCN(C[C@@H](C(=O)O)NC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=NC=C3)C4=CC=CC=C4 |
规范 SMILES |
CCN(CC(C(=O)O)NC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=NC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine](/img/structure/B1638821.png)

![N'-[(E)-(5-Ethyl-2-thienyl)methylene]cyclopropanecarbohydrazide](/img/structure/B1638827.png)


![2-[5-(3-Chlorothiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1638838.png)
![(3S)-4-[[(2S)-1-[(2R)-2-carbamoylpyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-4-methyl-2-[(2-phenylacetyl)amino]pentanoyl]amino]-4-oxobutanoic acid](/img/structure/B1638843.png)
![1-Amino-3-[(E)-anthracen-9-ylmethylideneamino]urea](/img/structure/B1638857.png)

![N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B1638865.png)


![N-[bis(diethoxyphosphoryl)methyl]-1-phenyl-methanimine](/img/structure/B1638880.png)
